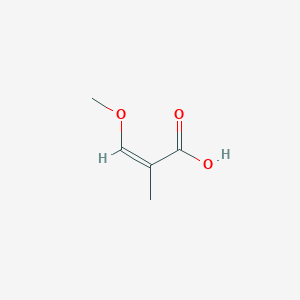
(Z)-3-methoxy-2-methylprop-2-enoic acid
説明
Mesaconic acid is a dicarboxylic acid that belongs to the family of unsaturated organic acids. It is a colorless, odorless, and water-soluble compound that has a molecular formula of C6H8O4. Mesaconic acid is produced by various microorganisms, including bacteria, fungi, and yeasts, through the degradation of aromatic compounds such as benzoate and phenylacetate. It has been shown to have various biological activities, including antimicrobial, antifungal, and antitumor properties.
作用機序
The mechanism of action of mesaconic acid is not well understood. However, studies have shown that it inhibits the growth of various microorganisms by disrupting their metabolic pathways, including the tricarboxylic acid cycle, glyoxylate cycle, and shikimate pathway. Additionally, mesaconic acid has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway.
Biochemical and Physiological Effects:
Mesaconic acid has various biochemical and physiological effects, including its ability to inhibit the growth of various microorganisms, induce apoptosis in cancer cells, and modulate the immune system. Additionally, mesaconic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
実験室実験の利点と制限
One of the main advantages of mesaconic acid for lab experiments is its availability and low cost. It can be easily synthesized through chemical or microbial methods and is readily available from commercial sources. Additionally, mesaconic acid has been shown to have a low toxicity profile, making it safe for use in lab experiments. However, one of the main limitations of mesaconic acid is its instability in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are various future directions for mesaconic acid research, including its use as a building block for the synthesis of new chemicals and the development of new drugs. Additionally, mesaconic acid has been shown to have potential applications in the field of bioremediation, where it can be used to degrade toxic pollutants in the environment. Furthermore, the use of mesaconic acid as a substrate for the production of industrially important enzymes such as mesaconase and mesaconyl-CoA hydratase is an area of active research.
Conclusion:
Mesaconic acid is a naturally occurring organic acid that has gained significant attention in recent years due to its potential applications in various fields of science. It can be synthesized through various methods and has various scientific research applications, including its use as a building block for the synthesis of various chemicals, the production of industrially important enzymes, and the development of new drugs. Additionally, mesaconic acid has been shown to have various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases.
科学的研究の応用
Mesaconic acid has various scientific research applications, including its use as a building block for the synthesis of various chemicals such as polymers, pharmaceuticals, and agrochemicals. It has also been used as a substrate for the production of industrially important enzymes such as mesaconase and mesaconyl-CoA hydratase. Additionally, mesaconic acid has been shown to have antimicrobial, antifungal, and antitumor properties, making it a potential candidate for the development of new drugs.
特性
IUPAC Name |
(Z)-3-methoxy-2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(3-8-2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEBZBUGQPSANC-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=COC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/OC)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4,5-dicarboxylic acid](/img/structure/B3278027.png)

![1H-naphtho[2,3-f]isoindole-1,3(2H)-dione](/img/structure/B3278043.png)
![Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278050.png)
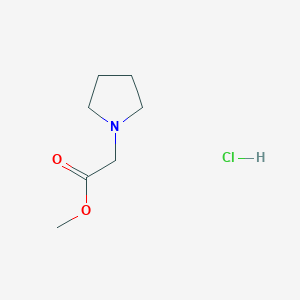
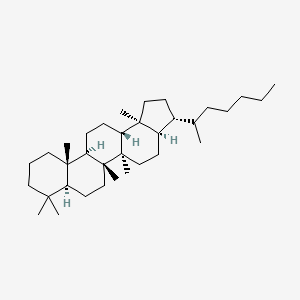
![(3R,3Ar,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-[(2R)-heptan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B3278065.png)
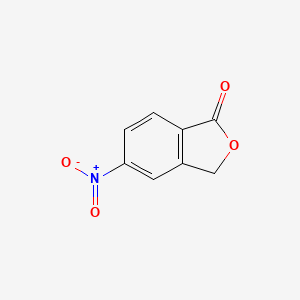

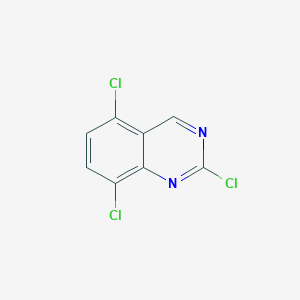
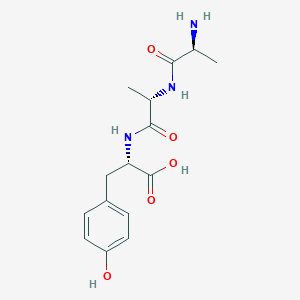
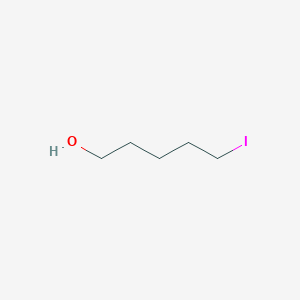
![(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B3278118.png)